N-tert-butyl-N-[carboxylato(9H-fluoren-9-ylmethyl)amino]carbamate
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Overview
Description
N-tert-butyl-N-[carboxylato(9H-fluoren-9-ylmethyl)amino]carbamate is a complex organic compound that features a tert-butyl group, a carbamate group, and a fluorenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-N-[carboxylato(9H-fluoren-9-ylmethyl)amino]carbamate typically involves the reaction of tert-butyl carbamate with fluorenylmethyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-N-[carboxylato(9H-fluoren-9-ylmethyl)amino]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives where the carbamate group is replaced by other functional groups.
Scientific Research Applications
N-tert-butyl-N-[carboxylato(9H-fluoren-9-ylmethyl)amino]carbamate has several scientific research applications:
Chemistry: Used as a protecting group for amines in organic synthesis, facilitating the selective modification of other functional groups.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism of action of N-tert-butyl-N-[carboxylato(9H-fluoren-9-ylmethyl)amino]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biochemical effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of protein-protein interactions, and modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler analog that lacks the fluorenylmethyl group.
Fluorenylmethyl carbamate: Contains the fluorenylmethyl group but lacks the tert-butyl group.
Uniqueness
N-tert-butyl-N-[carboxylato(9H-fluoren-9-ylmethyl)amino]carbamate is unique due to the presence of both the tert-butyl and fluorenylmethyl groups, which confer distinct structural and functional properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use .
Properties
Molecular Formula |
C20H20N2O4-2 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-tert-butyl-N-[carboxylato(9H-fluoren-9-ylmethyl)amino]carbamate |
InChI |
InChI=1S/C20H22N2O4/c1-20(2,3)22(19(25)26)21(18(23)24)12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17H,12H2,1-3H3,(H,23,24)(H,25,26)/p-2 |
InChI Key |
LRJVAPWWSDXQOZ-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(C)N(C(=O)[O-])N(CC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)[O-] |
Origin of Product |
United States |
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